molecular formula C9H9NO2 B2455607 2,3-Dihydrobenzo[b]furan-2-carboxamide CAS No. 57537-75-4

2,3-Dihydrobenzo[b]furan-2-carboxamide

Cat. No.: B2455607
CAS No.: 57537-75-4
M. Wt: 163.176
InChI Key: OFZCBRZVCBEWDM-UHFFFAOYSA-N
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Description

Significance of the 2,3-Dihydrobenzo[b]furan Scaffold in Chemical Biology and Medicinal Chemistry

The 2,3-dihydrobenzo[b]furan scaffold is a prevalent structural motif found in a vast number of natural products and synthetic compounds. acs.org This heterocyclic system is a core component of many biologically active molecules, demonstrating a wide array of pharmacological activities. acs.org Natural products containing this scaffold are known to exhibit anti-HIV, antimalarial, anticancer, anti-inflammatory, antifungal, and antibacterial properties. researchgate.net

The interest in 2,3-dihydrobenzofurans is continually growing due to their diverse biological properties, which also include anti-tumor, antimicrobial, antioxidant, and antiprotozoal effects. researchgate.netresearchgate.net This scaffold's versatility makes it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov Its three-dimensional structure, arising from the two sp3 hybridized carbons in the dihydrofuran ring, allows for specific spatial arrangements of substituents, which can be crucial for targeted biological interactions. cnr.it The wide range of biological activities associated with this scaffold underscores its importance in the development of new therapeutic agents. medcraveonline.comresearchgate.net

Overview of the Carboxamide Functional Group's Role in Bioactive Molecules

The carboxamide functional group is a cornerstone in drug design and development, frequently appearing in FDA-approved drugs. nih.gov It is defined by a carbonyl group bonded to a nitrogen atom. This functional group is prized for its stability and its ability to participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets such as proteins and enzymes. numberanalytics.com

The presence of a carboxamide group can significantly influence a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com It can enhance a drug's potency and affect its solubility and permeability, thereby influencing bioavailability. numberanalytics.com Carboxamides are found in a wide range of pharmaceuticals across various therapeutic areas, including antibacterial, antiviral, anti-inflammatory, and anticancer treatments. numberanalytics.com The versatility and favorable physicochemical properties of the carboxamide group make it a privileged pharmacophore in the development of new drugs. nih.gov

Research Landscape and Emerging Trends Pertaining to 2,3-Dihydrobenzo[b]furan-2-carboxamide Derivatives

The convergence of the 2,3-dihydrobenzo[b]furan scaffold and the carboxamide functional group has given rise to a rich field of research focused on the synthesis and biological evaluation of this compound derivatives. These compounds have shown particular promise as anticancer agents and as inhibitors of specific cellular pathways.

A significant area of investigation involves the development of these derivatives as inhibitors of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that controls transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB has been linked to cancer and inflammatory diseases. Research has demonstrated that certain 2,3-dihydrobenzofuran-2-carboxamide derivatives can exhibit potent cytotoxic activities against various human cancer cell lines by inhibiting NF-κB transcriptional activity. researchgate.netnih.gov

For instance, a study focused on the design and synthesis of a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives identified compounds with significant growth inhibitory activity against a panel of human cancer cell lines. rsc.org The structure-activity relationship studies from this research highlighted how different substituents on the N-phenyl ring could potentiate the anticancer and NF-κB inhibitory activities. nih.gov

Cytotoxic Activity of Selected 2,3-Dihydrobenzofuran-2-carboxamide Derivatives Against Human Cancer Cell Lines (GI₅₀ in µM)
CompoundACHN (Renal)HCT15 (Colon)MM231 (Breast)NUGC-3 (Gastric)NCI-H23 (Lung)PC-3 (Prostate)

Another emerging trend is the exploration of these derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.gov PARP inhibitors are a class of targeted cancer drugs. Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives have been synthesized and evaluated for their PARP-1 inhibitory activity. nih.gov Structure-based design strategies have led to the identification of potent inhibitors, with certain modifications to the core structure resulting in a significant improvement in potency. nih.gov

PARP-1 Inhibitory Activity of Selected 2,3-Dihydrobenzofuran-7-carboxamide Derivatives
CompoundModificationIC₅₀ (µM)

The ongoing research into this compound derivatives underscores their potential as a versatile platform for the development of new therapeutic agents. The ability to readily modify both the core scaffold and the carboxamide moiety allows for the fine-tuning of their biological activity and pharmacokinetic properties, paving the way for future discoveries in medicinal chemistry.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCBRZVCBEWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3 Dihydrobenzo B Furan 2 Carboxamide Derivatives

Diverse Amide Bond Formation Techniques for Carboxamide Linkages

Once the 2,3-dihydrobenzo[b]furan-2-carboxylic acid core is established, the final step is the formation of the amide bond. A variety of standard and advanced peptide coupling and amidation techniques can be employed for this transformation.

Classical coupling reagents are widely used to activate the carboxylic acid for nucleophilic attack by an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) function as dehydrating agents, converting the carboxylic acid into a more reactive intermediate that readily reacts with an amine to form the amide bond. youtube.com Other common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is used to couple benzofuran-2-carboxylic acid with an 8-aminoquinoline (B160924) auxiliary. nih.gov

The mixed-anhydride method is another effective strategy. For example, 2,3-dihydrobenzofuran-7-carboxylic acid has been successfully converted to its corresponding carboxamide using this technique. acs.org This involves activating the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride, which then reacts with the desired amine.

More recently, greener and more direct methods have been developed that avoid traditional coupling reagents. One such approach involves the one-pot conversion of carboxylic acids to amides via the in situ formation of thioester intermediates. nih.govrsc.org This nature-inspired method can be performed under neat (solvent-free) conditions, enhancing its environmental credentials. nih.govrsc.org

Furthermore, transamidation procedures offer a route to diversify amide structures. An 8-aminoquinoline (8-AQ) group, initially installed as a directing group for C-H functionalization, can be subsequently replaced by a wide range of primary and secondary amines. nih.gov This two-step, one-pot process involves activation of the 8-AQ amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate, which is then subjected to aminolysis. nih.gov

Stereoselective Synthesis of Enantiopure and Diastereopure 2,3-Dihydrobenzo[b]furan-2-carboxamides

Controlling the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Significant progress has been made in the development of stereoselective methods to access enantiopure and diastereopure 2,3-dihydrobenzo[b]furan-2-carboxamides.

Asymmetric catalysis is a powerful tool for establishing chirality during the construction of the heterocyclic core. Chiral catalysts can influence the reaction pathway to favor the formation of one enantiomer over the other.

Organocatalysis has emerged as a particularly effective strategy. Chiral bifunctional squaramide-tertiary amine organocatalysts, for instance, have been used in domino Friedel–Crafts/O-alkylation reactions between dihydroxylated aromatics and chloronitroalkenes to produce enantioenriched bis-dihydrobenzofurans with exceptional levels of enantiodiscrimination (96% to >99% enantiomeric excess, ee). rsc.org Similarly, chiral phosphoric acids have been shown to catalyze the asymmetric [3+2] cycloaddition of quinones with various enamides, providing highly enantioenriched polycyclic 2,3-dihydrobenzofurans. researchgate.net

Transition metal complexes incorporating chiral ligands are also widely employed. A one-pot procedure utilizing a rhodium-catalyzed asymmetric ring-opening reaction followed by a palladium-catalyzed intramolecular C–O coupling has been shown to produce a chiral dihydrobenzofuran framework in high enantioselectivity (96% ee). acs.org In another example, an intermolecular asymmetric dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans with azomethine ylides is enabled by a chiral Cu(I)/(S,Sp)-iPr-Phosferrox catalyst, yielding chiral nih.govacs.org-fused hydrobenzofurans with four contiguous stereocenters. nih.gov

Chiral auxiliaries, which are chiral fragments temporarily attached to the substrate to direct the stereochemical course of a reaction, also find application. The 8-aminoquinoline (8-AQ) group can serve not only as a directing group for C-H functionalization but also as a chiral auxiliary to influence subsequent transformations before its removal via transamidation. nih.gov

Table 2: Examples of Chiral Catalysis in 2,3-Dihydrobenzo[b]furan Synthesis

Catalyst Type Catalyst Example Reaction Stereoselectivity
Organocatalyst (S)-(−)-Tetramisole hydrochloride Intramolecular Michael addition/lactonization High syn diastereoselectivity (up to 99:1 dr), excellent enantioselectivity (99% ee). nih.gov
Organocatalyst Cinchona alkaloid derivative Intramolecular Michael addition/lactonization High anti diastereoselectivity (up to 10:90 dr), excellent enantioselectivity (99% ee). nih.gov
Organocatalyst Primary amine-thiourea Intramolecular Michael addition Excellent trans diastereoselectivity (up to 96:4 dr) and enantioselectivity (94 to >99% ee). acs.org
Metal Catalyst Rh(I) with chiral ligand Asymmetric Ring Opening High enantioselectivity (96% ee). acs.org

The intramolecular Michael addition (IMA) is a robust method for forming five-membered rings and has been extensively developed for the stereoselective synthesis of the 2,3-dihydrobenzo[b]furan core. In this approach, a suitably designed precursor, typically containing a phenolic hydroxyl group and an α,β-unsaturated carbonyl moiety, undergoes cyclization via conjugate addition.

The stereochemical outcome of the cyclization can be controlled by using chiral organocatalysts. A notable example is the stereodivergent synthesis of substituted dihydrobenzofurans through a Lewis base-promoted Michael addition/lactonization of enone acids. nih.gov In this system, the commercially available catalyst (S)-(−)-tetramisole hydrochloride selectively produces the syn-2,3-dihydrobenzofurans with excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (99% ee). nih.gov Conversely, using a cinchona alkaloid-derived catalyst favors the formation of the corresponding anti-diastereoisomers (up to 10:90 dr, 99% ee). nih.gov

Similarly, a primary amine-thiourea organocatalyst derived from (R,R)-1,2-diphenylethylamine has been developed for the intramolecular Michael addition of keto-nitroolefins. acs.org This method affords trans-dihydrobenzofurans in high yields with excellent diastereoselectivity (up to 96:4 dr) and enantioselectivity (up to >99% ee). acs.org Bifunctional aminoboronic acids have also been shown to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, with a chiral aminothiourea enabling enantioselective conversions to afford the desired heterocycles in high yields and ee's. organic-chemistry.org These organocatalytic IMA strategies provide reliable access to specific diastereomers and enantiomers of the 2,3-dihydrobenzo[b]furan skeleton, which are essential precursors for the target carboxamides.

Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of a wide range of structurally diverse molecules. In the context of 2,3-dihydrobenzo[b]furan-2-carboxamides, DOS enables the generation of extensive libraries of related compounds, which is invaluable for screening and identifying molecules with desired properties.

Multicomponent Reaction (MCR) Protocols for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient for generating molecular diversity. While specific MCRs leading directly to the 2,3-dihydrobenzo[b]furan-2-carboxamide core are not extensively documented, related three-component processes for the synthesis of the broader 2,3-dihydrobenzofuran (B1216630) class have been reported. For instance, a radical three-component process involving styrenes, DABCO·(SO2)2, and N-aryl-2-iodobenzylamines has been utilized to produce various 2,3-disubstituted dihydrobenzofurans.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are renowned for their ability to rapidly assemble complex, peptide-like structures and diverse heterocyclic scaffolds. nih.govnih.govresearchgate.net Although direct application to the this compound core is not explicitly detailed in readily available literature, the principles of these reactions offer a conceptual framework for designing novel MCRs. A hypothetical Ugi-type reaction could potentially involve a 2-formyl-2,3-dihydrobenzofuran, an amine, a carboxylic acid, and an isocyanide to generate a derivative with a carboxamide side chain at the 2-position.

Table 1: Conceptual Multicomponent Reaction for this compound Derivatives

Reactant 1Reactant 2Reactant 3Reactant 4Potential Product
2-Formyl-2,3-dihydrobenzofuranPrimary AmineCarboxylic AcidIsocyanideN-Substituted-2-(α-acetamido)-2,3-dihydrobenzo[b]furan-2-carboxamide

This table illustrates a conceptual pathway and is not based on a published reaction.

Directed C-H Functionalization for Substituent Introduction (e.g., 8-Aminoquinoline Directed Arylation)

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto aromatic and heterocyclic scaffolds. The use of a directing group allows for the activation of a specific C-H bond, enabling its reaction with a coupling partner. A notable example is the 8-aminoquinoline (8-AQ) directed C-H arylation of benzofuran-2-carboxamides. nih.govmdpi.com This methodology allows for the efficient installation of a wide array of aryl and heteroaryl groups at the C3 position of the benzofuran (B130515) ring. nih.govmdpi.com

The process typically involves the initial synthesis of an N-(quinolin-8-yl)benzofuran-2-carboxamide. This substrate then undergoes a palladium-catalyzed C-H arylation with an aryl iodide. nih.govmdpi.com The 8-aminoquinoline group acts as a bidentate directing group, facilitating the C-H activation at the adjacent C3 position. nih.govmdpi.com A variety of reaction conditions have been optimized for this transformation, often utilizing Pd(OAc)2 as the catalyst and AgOAc or other additives. nih.gov

Table 2: Examples of 8-Aminoquinoline Directed C-H Arylation of Benzofuran-2-carboxamides

Aryl IodideProductYield (%)
4-Iodoanisole3-(4-Methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide92
1-Iodo-4-(trifluoromethyl)benzene3-(4-(Trifluoromethyl)phenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide85
2-IodothiopheneN-(quinolin-8-yl)-3-(thiophen-2-yl)benzofuran-2-carboxamide86
4-Iodo-N,N-dimethylaniline3-(4-(Dimethylamino)phenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide75

Data sourced from a study on the synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives. nih.gov

Post-Synthetic Modifications and Functional Group Interconversions

Following the initial synthesis of the this compound scaffold, further diversification can be achieved through post-synthetic modifications and functional group interconversions. These transformations allow for the fine-tuning of the molecule's properties.

A key post-synthetic modification, particularly after the 8-aminoquinoline directed C-H arylation, is the cleavage of the directing group to reveal the primary or a new secondary amide. A highly effective method for this is a one-pot, two-step transamidation procedure. nih.govmdpi.com This involves the activation of the 8-AQ amide with an agent like (Boc)2O, followed by aminolysis with a primary or secondary amine to furnish the desired benzofuran-2-carboxamide derivative. nih.govmdpi.com This method is advantageous as it avoids harsh hydrolytic conditions that might be incompatible with other functional groups present in the molecule. mdpi.com

Other potential functional group interconversions involving the carboxamide moiety include:

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then serve as a handle for further modifications, such as esterification or conversion to other functional groups. For instance, 2-arylbenzofuran-3-carboxylates can be hydrolyzed to their corresponding carboxylic acids using NaOH in a mixture of THF, methanol, and water. acs.org

Reduction: The carboxamide can be reduced to the corresponding amine. Various reagents can be employed for this transformation, such as activating the amide with Tf2O followed by reduction with sodium borohydride, which proceeds under mild conditions. organic-chemistry.org

Dehydration: Primary 2,3-dihydrobenzo[b]furan-2-carboxamides can be dehydrated to form the corresponding 2-cyano-2,3-dihydrobenzofurans. A variety of dehydrating agents, such as phosphorus pentoxide (P2O5) or sulfur trioxide-tertiary amine adducts, can be utilized for this purpose. google.comrsc.org

Table 3: Overview of Potential Post-Synthetic Modifications

Starting MaterialTransformationReagentsProduct
N-(quinolin-8-yl)benzofuran-2-carboxamideTransamidation1. (Boc)2O, DMAP 2. R1R2NHN,N-Disubstituted-benzofuran-2-carboxamide
This compoundHydrolysisH3O+ or OH-2,3-Dihydrobenzo[b]furan-2-carboxylic acid
This compoundReduction1. Tf2O 2. NaBH4(2,3-Dihydrobenzo[b]furan-2-yl)methanamine
This compound (primary)DehydrationP2O5 or SO3·NEt32,3-Dihydrobenzo[b]furan-2-carbonitrile

This table provides a summary of potential transformations.

Biological Activity and Mechanistic Insights of 2,3 Dihydrobenzo B Furan 2 Carboxamide Derivatives

Research on Anticancer and Antiproliferative Activities

Derivatives of 2,3-dihydrobenzo[b]furan-2-carboxamide have shown considerable promise as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a range of cancer cell lines. Research in this area has focused on understanding their efficacy, mechanisms of action, and specific molecular targets.

In Vitro Cytotoxicity Assessments Across Various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of this compound derivatives against numerous human cancer cell lines. These studies, employing assays such as the sulforhodamine B (SRB) and MTT assays, have established the broad-spectrum antiproliferative activity of this class of compounds.

Novel series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have exhibited potent cytotoxic activities at low micromolar concentrations against a panel of six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate). nih.gov Further studies have corroborated these findings, with various derivatives showing significant activity against cell lines including HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). mdpi.com

The cytotoxic efficacy is often influenced by the specific substitutions on the benzofuran (B130515) ring and the carboxamide moiety. For instance, certain halogenated derivatives have shown remarkable cytotoxicity against leukemia cell lines K562 and HL60, with IC50 values as low as 0.1 μM. nih.gov The position of the halogen on the benzofuran ring has been identified as a critical determinant of its biological activity. nih.gov

Compound TypeCell LineCancer TypeIC50 (μM)Reference
Halogenated Benzofuran DerivativeHL60Acute Promyelocytic Leukemia0.1 nih.gov
Benzofuran DerivativeSQ20BHead and Neck Cancer0.46 nih.gov
Halogenated Benzofuran DerivativeK562Chronic Myelogenous Leukemia5 nih.gov
p-tolylcarbamothioyl)furan-2-carboxamideHepG2Hepatocellular CarcinomaN/A (33.29% cell viability at 20 µg/mL) mdpi.com
Benzofuran-2-carboxamide (B1298429) derivativeMCF-7Breast Cancer3.53 researchgate.net
Benzofuran-2-carboxamide derivativeHepG2Hepatocellular Carcinoma7.79 researchgate.net
Benzofuran-2-carboxamide derivativeHCT-116Colon Cancer8.10 researchgate.net

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

The anticancer activity of this compound derivatives is largely attributed to their ability to inhibit cell growth and induce apoptosis, or programmed cell death. Mechanistic studies have begun to unravel the complex signaling pathways involved in these processes.

Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the proliferation of HCT116 human colorectal adenocarcinoma cells by approximately 70%. nih.govnih.gov This inhibition is accompanied by the induction of apoptosis, as evidenced by DNA fragmentation and the cleavage of poly (ADP-ribose) polymerase (PARP-1). nih.govnih.gov

The induction of apoptosis by these compounds often involves the intrinsic, or mitochondrial, pathway. This is characterized by changes in the mitochondrial membrane potential and the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com Specifically, certain benzofuran derivatives have been observed to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax and Bak. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. mdpi.commdpi.com

The activation of executioner caspases, such as caspase-3 and caspase-9, is a key event in the apoptotic process. mdpi.comnih.gov These proteases are responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell. mdpi.comnih.gov Studies have demonstrated that treatment with certain benzofuran derivatives leads to the activation of caspase-3 and caspase-9, confirming their role in the execution phase of apoptosis. mdpi.com

Modulation of Key Signaling Pathways (e.g., NF-κB Transcriptional Activity)

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer development and progression by regulating the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis. nih.gov The inhibition of NF-κB activity is therefore a key strategy in cancer therapy.

A number of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have been identified as potent inhibitors of NF-κB transcriptional activity. nih.gov These compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB. nih.gov The mechanism of inhibition often involves preventing the nuclear translocation of NF-κB, a critical step in its activation. mdpi.com By sequestering NF-κB in the cytoplasm, these derivatives can effectively block its ability to promote the transcription of pro-survival and pro-inflammatory genes. mdpi.com

The ability of these compounds to inhibit NF-κB signaling is closely linked to their anticancer effects. nih.gov By suppressing NF-κB activity, these derivatives can sensitize cancer cells to apoptosis and inhibit their proliferative capacity.

Investigation of Anti-Metastatic Potential and Related Biomarkers (e.g., IL-25)

While the anti-metastatic potential of aryl carboxamide derivatives, in general, has been investigated with some showing promise in preclinical models, the specific role of this compound derivatives in this context, particularly concerning the biomarker IL-25, is an area of ongoing research. nih.gov Current scientific literature provides limited direct evidence linking this specific chemical class to the modulation of IL-25 in the context of cancer metastasis.

Target-Specific Inhibitory Effects (e.g., VEGFR-2, Histone Deacetylase 8 (HDAC8), Immunoproteasome β1i/β5i Subunits)

To further elucidate the anticancer mechanisms of this compound derivatives, researchers have investigated their interactions with specific molecular targets that are critical for cancer cell survival and proliferation.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. mdpi.comnih.gov The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. dovepress.comnih.gov Several novel derivatives based on furan-2-carboxamide and related scaffolds have been identified as potent inhibitors of VEGFR-2 kinase. nih.gov Molecular docking studies have suggested that these compounds can effectively bind to the active site of VEGFR-2, thereby blocking its signaling activity. mdpi.com

Compound TypeIC50 (nM) for VEGFR-2 InhibitionReference
Thiophene-3-carboxamide derivative 14d191.1 nih.gov
Quinazoline derivative 33570 nih.gov
Quinazoline derivative 32800 nih.gov

Histone Deacetylase 8 (HDAC8) Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs, particularly specific isoforms like HDAC8, has emerged as a promising approach in cancer therapy. nih.govnih.gov While the broader class of benzofuran derivatives has been explored for HDAC inhibition, there is currently limited specific evidence in the scientific literature to suggest that this compound is a direct and potent inhibitor of HDAC8.

Immunoproteasome β1i/β5i Subunit Inhibition: The immunoproteasome is a specialized form of the proteasome that is primarily expressed in hematopoietic cells and plays a key role in immune responses and the survival of certain cancer cells. nih.govnih.gov The selective inhibition of its catalytic subunits, β1i and β5i, is a promising therapeutic strategy for hematological malignancies and autoimmune diseases. researchgate.netmdpi.com Recent studies have identified non-peptidic compounds that can selectively inhibit the β1i and/or β5i subunits of the immunoproteasome, with some active compounds showing Ki values in the micromolar range. nih.gov

Neuropharmacological Research and Central Nervous System Modulation

In addition to their anticancer properties, derivatives of this compound have garnered attention for their potential in treating neurological disorders. Research in this area has focused on their neuroprotective effects and their ability to modulate key signaling pathways in the central nervous system.

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. nih.govresearchgate.netresearchgate.net These studies have shown that certain derivatives can offer significant protection to neuronal cells against excitotoxic damage, which is implicated in a variety of neurodegenerative conditions. nih.govresearchgate.netresearchgate.net

One of the key mechanisms underlying the neuroprotective effects of these compounds is their ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net Overactivation of NMDA receptors leads to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity. nih.gov Certain this compound derivatives have been shown to protect against NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.govresearchgate.net For instance, one derivative with a -CH3 substitution at the R2 position exhibited neuroprotective action comparable to the well-known NMDA antagonist, memantine. nih.govresearchgate.net

Furthermore, these compounds have demonstrated the ability to attenuate NMDA-induced reactive oxygen species (ROS) generation, suggesting that their neuroprotective effects are also mediated, in part, by their antioxidant properties. nih.gov

Serotonin (B10506) Receptor Agonism and Antagonism (e.g., 5-HT3, 5-HT4 Receptor Interactions)

Derivatives of the 2,3-dihydrobenzo[b]furan carboxamide scaffold have been investigated for their interactions with serotonin receptors, which are crucial targets for a variety of therapeutic areas.

Specifically, N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and assessed for their antagonistic activity at the serotonin-3 (5-HT3) receptor. nih.gov These receptors are ligand-gated ion channels involved in, among other functions, the vomiting reflex. wikipedia.org Antagonism of 5-HT3 receptors is a well-established mechanism for antiemetic drugs. wikipedia.org In a series of these 7-carboxamide derivatives, compounds bearing a 1-azabicyclo[2.2.2]oct-3-yl moiety were found to be more potent than their 8-methyl-8-azabicyclo[3.2.1]oct-3-yl counterparts. nih.gov The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring was also found to enhance pharmacological activity. nih.gov One of the most potent compounds identified was (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride, which displayed a high affinity for the 5-HT3 receptor with a Ki value of 0.055 nM. nih.gov

In contrast, other derivatives of 2,3-dihydrobenzo[b]furan-7-carboxamide have been explored as selective serotonin 5-HT4 receptor agonists. nih.gov The 5-HT4 receptor is implicated in gastrointestinal motility, and its agonists have potential applications in treating disorders such as constipation. nih.gov The construction of the 2,3-dihydrobenzo[b]furan skeleton in these derivatives led to a significant enhancement of agonistic activity compared to simpler benzamide (B126) structures. nih.gov

It is noteworthy that the potent α7 nicotinic acetylcholine (B1216132) receptor agonist TC-5619, which is a benzofuran-2-carboxamide derivative, has been shown to have a low affinity for the 5-HT3 receptor, with an IC50 greater than 10 μmol/L. researchgate.net

Table 1: Serotonin Receptor Activity of 2,3-Dihydrobenzo[b]furan Carboxamide Derivatives

Compound/Derivative Class Receptor Target Activity Key Findings
N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamides 5-HT3 Antagonist Potency influenced by the azabicyclo moiety and substitution on the dihydrobenzofuran ring. nih.gov
2,3-dihydrobenzo[b]furan-7-carboxamide derivatives 5-HT4 Agonist Dihydrobenzofuran skeleton enhances agonistic activity. nih.gov
TC-5619 (a benzofuran-2-carboxamide) 5-HT3 Low Affinity IC50 > 10 μmol/L. researchgate.net

Dopamine (B1211576) Receptor Ligand Studies (e.g., D1, D2 Receptor Binding Profiles)

The interaction of this compound derivatives with dopamine receptors, particularly the D1 and D2 subtypes, has been a subject of interest due to the role of these receptors in various neurological and psychiatric conditions. frontiersin.org

Research on a series of 2,3-dihydrobenzo[b]furan-7-carboxamide derivatives, which were potent 5-HT4 receptor agonists, revealed that a particularly active compound, 4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide hemifumarate, was devoid of binding activity at both dopamine D1 and D2 receptors in in vitro tests. nih.gov This selectivity is a desirable characteristic for compounds targeting the 5-HT4 receptor, as it reduces the potential for side effects associated with dopamine receptor modulation.

While specific binding data for this compound derivatives at dopamine D1 and D2 receptors is not extensively detailed in the currently available literature, the findings for the 7-carboxamide isomers suggest that the 2,3-dihydrobenzo[b]furan scaffold can be modified to achieve high selectivity for other receptor systems over dopamine receptors.

Table 2: Dopamine Receptor Binding Profile of a 2,3-Dihydrobenzo[b]furan-7-carboxamide Derivative

Compound Receptor Target Binding Activity
4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide hemifumarate D1, D2 No binding activity observed. nih.gov

Neuroprotective Mechanisms and Mitochondrial Pathway Interventions

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. nih.govnih.govresearchgate.net These studies have provided valuable insights into the potential of this chemical class to combat neuronal damage.

Several of these derivatives demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. nih.govnih.gov Excitotoxicity, a process involving the overactivation of glutamate (B1630785) receptors like the NMDA receptor, is implicated in various neurodegenerative diseases. One of the most potent compounds, with a methyl substitution at the R2 position, exhibited a neuroprotective effect comparable to the well-known NMDA antagonist, memantine. nih.govresearchgate.net Another derivative, with a hydroxyl substitution at the R3 position, also showed marked anti-excitotoxic effects. nih.govresearchgate.net

The neuroprotective mechanisms of these compounds are linked to their antioxidant properties. The derivatives were found to inhibit NMDA-induced generation of reactive oxygen species (ROS). nih.gov Specifically, the derivative with a hydroxyl substitution at the R3 position was the most potent inhibitor of ROS generation. nih.gov Furthermore, this compound was also effective at scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) radicals and inhibiting in vitro lipid peroxidation in rat brain homogenates. nih.govresearchgate.net These findings suggest that the neuroprotective effects of these benzofuran-2-carboxamide derivatives are, at least in part, mediated by their ability to mitigate oxidative stress.

Table 3: Neuroprotective and Antioxidant Activities of 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives

Activity Key Findings
Neuroprotection Protection against NMDA-induced excitotoxicity. nih.govnih.gov
ROS Inhibition Attenuation of NMDA-induced reactive oxygen species generation. nih.gov
Antioxidant Effects Radical scavenging and inhibition of lipid peroxidation. nih.govresearchgate.net

Investigation as Antipsychotic and Antiemetic Agents

The potential of this compound derivatives as antipsychotic and antiemetic agents has been explored through their interactions with relevant biological targets.

The benzofuran-2-carboxamide derivative, TC-5619, has been investigated for its potential in treating schizophrenia. researchgate.netnih.gov In animal models, TC-5619 demonstrated positive effects on the cognitive, positive, and negative symptoms of schizophrenia. researchgate.net When used in combination with the antipsychotic clozapine, it showed additive or synergistic effects. researchgate.net These findings suggest that compounds with this core structure could offer a novel approach to managing the complex symptoms of schizophrenia.

The antiemetic potential of this class of compounds is suggested by the potent 5-HT3 receptor antagonism observed in derivatives of 2,3-dihydrobenzofuran-7-carboxamide (B140375). nih.gov 5-HT3 receptor antagonists are a cornerstone of antiemetic therapy, particularly for chemotherapy-induced nausea and vomiting. wikipedia.org By blocking serotonin's action at these receptors in the gastrointestinal tract and the brain, these agents effectively suppress the vomiting reflex. amegroups.org The high affinity of certain 2,3-dihydrobenzofuran-7-carboxamide derivatives for the 5-HT3 receptor indicates that this scaffold is a promising starting point for the development of new antiemetic drugs. nih.gov

Nicotinic Acetylcholine Receptor Modulatory Activity (e.g., α7 nAChR)

A significant area of research for benzofuran-2-carboxamide derivatives has been their modulatory activity at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The α7 nAChR is a ligand-gated ion channel that is implicated in cognitive processes, and its dysfunction has been linked to neuropsychiatric disorders like schizophrenia. researchgate.netcolab.ws

The compound (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide, also known as TC-5619, is a potent and selective agonist of the α7 nAChR. researchgate.netcolab.wsdrugbank.com It exhibits high affinity for the human α7 nAChR with a Ki of 1 nmol/L and acts as a full agonist with an EC50 of 33 nmol/L in Xenopus oocytes expressing the human receptor. researchgate.net TC-5619 demonstrates remarkable selectivity, with over a thousand-fold lower affinity for the α4β2 nAChR subtype and no significant activity at muscle or ganglionic nicotinic receptor subtypes. nih.govcolab.ws This selectivity for central nervous system receptors over peripheral ones is a highly desirable property.

The efficacy of TC-5619 in animal models of schizophrenia, where it has shown positive effects on cognitive, positive, and negative symptoms, underscores the therapeutic potential of targeting the α7 nAChR with benzofuran-2-carboxamide derivatives. researchgate.netresearchgate.net

Table 4: α7 Nicotinic Acetylcholine Receptor Activity of TC-5619

Parameter Value
Ki (human α7 nAChR) 1 nmol/L researchgate.net
EC50 (human α7 nAChR) 33 nmol/L researchgate.net
Selectivity (vs. human α4β2 nAChR) >1000-fold colab.ws

Anti-inflammatory and Immunomodulatory Research

Elucidation of Anti-inflammatory Action Pathways

Derivatives of 2,3-dihydrobenzo[b]furan have been shown to possess significant anti-inflammatory and immunomodulatory properties, acting through various molecular pathways.

Studies on fluorinated benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives have revealed their ability to suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.govmdpi.com Six out of nine tested compounds inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to a decrease in the secretion of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and nitric oxide (NO). nih.govmdpi.com The IC50 values for the inhibition of these mediators were in the low micromolar range for the most potent compounds. mdpi.com

Another important anti-inflammatory mechanism identified for benzofuran-2-carboxamide derivatives is the modulation of the CCL20/CCR6 chemokine axis. nih.govresearchgate.net This signaling pathway is involved in the migration of immune cells and plays a role in various autoimmune and inflammatory diseases. researchgate.net A previously discovered modulator of this axis, MR120, which has a benzofuran scaffold, has led to the exploration of related benzofuran-2-carboxamide derivatives as inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells. nih.govresearchgate.net The inhibition of this pathway represents a promising therapeutic strategy for conditions such as inflammatory bowel disease. researchgate.net

Table 5: Anti-inflammatory and Immunomodulatory Activities of 2,3-Dihydrobenzo[b]furan Derivatives

Mechanism of Action Key Findings
Inhibition of Inflammatory Mediators Suppression of COX-2, iNOS, PGE2, IL-6, CCL2, and NO. nih.govmdpi.com
Modulation of Chemokine Signaling Inhibition of the CCL20/CCR6 axis and CCL20-induced chemotaxis. nih.govresearchgate.net

Studies on Immunoproteasome Inhibition

The immunoproteasome is a specialized form of the proteasome found predominantly in cells of the immune system and is considered a key target for modulating immune responses in autoimmune diseases and certain cancers. While various classes of compounds have been investigated as immunoproteasome inhibitors, a review of the scientific literature indicates a notable lack of studies specifically focused on this compound derivatives for this biological target. Research on immunoproteasome inhibition has largely centered on other chemical scaffolds, such as peptide boronates, epoxyketones, and other heterocyclic systems. Therefore, the potential for this compound derivatives to act as immunoproteasome inhibitors remains an unexplored area of research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,3 Dihydrobenzo B Furan 2 Carboxamide

Impact of Substituent Variation on Potency and Selectivity

Electronic and Steric Effects of Ring Substituents

Modifications to the benzofuran (B130515) ring system significantly influence the biological activity of 2,3-dihydrobenzo[b]furan-2-carboxamide derivatives. The electronic and steric properties of substituents can modulate potency and selectivity. For example, in the development of serotonin-3 (5-HT3) receptor antagonists, the introduction of a chlorine atom at the 5-position of the dihydrobenzofuran ring was found to be favorable for activity. nih.gov

In the context of PARP-1 inhibitors, substitutions on the benzylidene ring attached to the 2-position of a related 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold highlighted the importance of polar substituents. acs.org The proximity of this ring to polar residues such as Glu763, Asp766, and Tyr889 in the PARP-1 active site suggested that polar groups could enhance inhibitory activity. acs.org This was confirmed by the improved potency of compounds bearing hydroxy and methoxy (B1213986) groups on the benzylidene ring. acs.orgnih.gov

The following table illustrates the impact of ring substituents on the PARP-1 inhibitory activity of 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives:

CompoundSubstituent on Benzylidene RingIC50 (µM)
53 4'-hydroxy-3'-methoxyphenyl3.62
58 3',4'-dihydroxybenzylidene0.531

Influence of Carboxamide Substituent Modifications

The substituent attached to the carboxamide nitrogen is a key determinant of biological activity and selectivity. In the design of 5-HT3 receptor antagonists, N-(azabicyclo-3-yl) derivatives were investigated, with the N-(1-azabicyclo[2.2.2]oct-3-yl) group proving to be more potent than the N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) counterpart. nih.gov This highlights the importance of the size, shape, and basicity of the amine substituent for optimal interaction with the receptor.

For CB2 receptor agonists, a variety of amines were coupled to the carboxylic acid precursor. nih.gov The nature of the N-substituent directly impacts the potency and selectivity of the compounds. For instance, the introduction of a tertiary amine, as in 3-Benzyl-N-tert-butyl-N,3-dimethyl-2,3-dihydrobenzofuran-6-carboxamide, was explored in the SAR studies of these CB2 agonists. nih.gov

Stereochemical Determinants of Efficacy and Biological Outcome

The stereochemistry at the C2 position of the 2,3-dihydrobenzo[b]furan ring is a critical factor influencing the biological activity of these compounds. The chiral center at this position dictates the spatial orientation of the carboxamide group and any substituents on the dihydrofuran ring, which in turn affects their interaction with the target protein.

In the case of 5-HT3 receptor antagonists, the introduction of a methyl group at the 2-position led to an increase in pharmacological activity. nih.gov A clear stereochemical preference was observed, with the (2S)-methyl derivatives being more potent than the (2R)-methyl derivatives. The rank order of potency was found to be dimethyl > (2S)-methyl > (2R)-methyl > unsubstituted. nih.gov This suggests that the (2S)-methyl group contributes to an enhanced binding affinity at the 5-HT3 receptor. nih.gov Among the synthesized compounds, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride demonstrated the highest affinity for 5-HT3 receptors. nih.gov

Similarly, for PARP-1 inhibitors, the racemic 2-methyl analogue showed an IC50 value of 10.44 µM. acs.org Upon separation of the enantiomers, both the (R)-(-) and (S)-(+) isomers exhibited comparable IC50 values of 6.34 µM and 8.44 µM, respectively, indicating that in this particular case, the stereochemistry at the 2-position did not have a dramatic impact on PARP-1 inhibition. acs.org

For CB2 receptor agonists, the S enantiomer of a potent and selective compound was identified as the active enantiomer. nih.gov This underscores the general principle that for many biological targets, a specific stereoisomer will have a more favorable interaction due to the chiral nature of the receptor binding site. nih.gov

Correlating Structural Modulations with Specific Receptor/Enzyme Interactions

The structural modifications of the this compound scaffold have been correlated with specific interactions at the molecular level with their respective biological targets. For CB2 receptor agonists, computational modeling studies suggest that the benzofuran core fits into an aromatic pocket within helices 3, 5, 6, and 7 of the receptor. nih.gov Key interactions include hydrogen bonds, π-π stacking, and van der Waals forces with residues such as Y5.39, F5.46, W5.43, and W6.48. nih.gov The carbonyl group of the carboxamide is positioned to form a hydrogen bond with the side chain of S3.31, an interaction considered crucial for selectivity over the CB1 receptor. nih.gov

In the context of PARP-1 inhibitors, crystal structures of inhibitors bound to the enzyme have provided valuable insights for further drug development. nih.gov These structures reveal how the 2,3-dihydrobenzofuran-7-carboxamide (B140375) scaffold and its derivatives occupy the active site and interact with key amino acid residues. acs.orgnih.gov For example, the benzylidene ring of a related dihydrobenzofuran-3(2H)-one-7-carboxamide derivative was found to be in proximity to the polar side groups of Glu763, Asp766, and Tyr889, explaining the enhanced potency of derivatives with polar substituents on this ring. acs.org

Computational and Theoretical Investigations of 2,3 Dihydrobenzo B Furan 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. For derivatives of 2,3-dihydrobenzo[b]furan-2-carboxamide, Density Functional Theory (DFT) has been a primary method for investigating their structural and electronic characteristics.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its stability and function. Computational studies on substituted 2,3-dihydrobenzofuran-2-carboxamide derivatives, such as N-Allyl-2-hydroxy-5-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxamide, have utilized potential energy scanning to identify stable conformers. These analyses involve systematically rotating flexible bonds to map the potential energy surface and locate energy minima, which correspond to the most stable molecular shapes.

Once stable conformers are identified, their geometries are optimized using DFT methods, commonly with the B3LYP functional and a basis set like 6-31++G(d,p). This process refines the bond lengths, bond angles, and dihedral angles to find the lowest energy structure. For instance, theoretical calculations on related derivatives have determined the precise geometric parameters of their most stable conformations, providing a solid foundation for further analysis.

Table 1: Representative Optimized Geometrical Parameters for a Substituted 2,3-Dihydrobenzofuran-2-carboxamide Derivative Note: Data is illustrative and based on typical findings for related structures. Specific values for the unsubstituted title compound are not available in the cited literature.

Parameter Bond/Angle Calculated Value
Bond Length C=O (amide) ~1.25 Å
C-N (amide) ~1.36 Å
C-O (furan) ~1.38 Å
C-C (furan) ~1.52 Å
Bond Angle O=C-N ~123°

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For the derivative 5-Chloro-2-hydroxy-N-isobutyl-3-oxo-2,3-dihydrobenzofuran-2-carboxamide, DFT calculations have determined the HOMO-LUMO gap to be 4.19 eV. This value provides insight into the kinetic stability and chemical reactivity of this class of compounds.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study electronic structure. It investigates charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, offering a detailed picture of the electronic stabilization.

Table 2: Frontier Molecular Orbital Energies for a Substituted 2,3-Dihydrobenzofuran-2-carboxamide Derivative Data derived from studies on 5-Chloro-2-hydroxy-N-isobutyl-3-oxo-2,3-dihydrobenzofuran-2-carboxamide.

Parameter Energy (eV)
HOMO Energy Value not specified
LUMO Energy Value not specified

Computational methods can accurately predict spectroscopic properties, which are essential for the characterization of new compounds. Theoretical vibrational spectra (Infrared and Raman) are often calculated for the optimized molecular geometry. These simulated spectra can be compared with experimental data (e.g., from FTIR spectroscopy) to confirm the structure of the synthesized molecule and to make detailed assignments of the vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations.

For derivatives like N-Allyl-2-hydroxy-5-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxamide, theoretical FTIR spectra have been computed and show good agreement with experimental measurements. Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Table 3: Selected Calculated Vibrational Frequencies for a Substituted 2,3-Dihydrobenzofuran-2-carboxamide Derivative Note: Data is illustrative and based on typical findings for related structures. Specific values for the unsubstituted title compound are not available in the cited literature.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹)
N-H Stretch Amide ~3400
C=O Stretch Amide ~1680
C-N Stretch Amide ~1400

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP surface illustrates regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For benzofuran (B130515) derivatives, MESP analysis helps in identifying the reactive sites, which is crucial for understanding their biological interactions. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies to provide quantitative measures of chemical reactivity.

Molecular Docking and Dynamics Simulations in Receptor Binding Studies

While specific molecular docking and dynamics simulations for the parent this compound are not extensively documented in the available literature, studies on its derivatives provide a framework for understanding its potential in receptor binding.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule.

Studies on various derivatives of 2,3-dihydrobenzofuran (B1216630) have demonstrated their potential to interact with a range of biological targets. For example, derivatives have been docked into the active sites of cannabinoid receptors, Sortase A, and have been studied for their ability to modulate the aggregation of amyloid-beta peptides. These docking studies predict the binding poses and calculate a docking score, which estimates the binding affinity. The analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. This interaction profiling is key to understanding the structure-activity relationships and for designing more potent and selective inhibitors. Although direct data for the title compound is scarce, the established binding modes of its derivatives suggest that the 2,3-dihydrobenzofuran scaffold can serve as a valuable template for designing targeted therapeutic agents.

Advanced Docking Methodologies (e.g., Induced Fit Docking (IFD))

In the computational investigation of this compound and its derivatives, researchers are moving beyond rigid-receptor docking to employ more sophisticated techniques that account for the dynamic nature of protein targets. Advanced methodologies, such as ensemble docking and ligand-steered modeling, provide a more realistic representation of the binding process by considering the flexibility of the protein's active site.

Ensemble docking, for instance, has been utilized to identify novel inhibitors for targets like the PDE1B enzyme from a library of 2,3-dihydrobenzofuran derivatives. nih.gov This approach involves docking a ligand against a collection of different protein conformations, typically derived from molecular dynamics simulations or multiple crystal structures. nih.gov By using several PDE1B crystal structures, this method improves the likelihood of identifying active compounds compared to docking against a single rigid structure. nih.gov This strategy acknowledges that a protein's binding pocket can adopt various shapes and selects for ligands that can favorably interact with a range of these conformations.

Another advanced approach is ligand-steered homology modeling. This technique has been applied to predict the binding mode of 2,3-dihydro-1-benzofuran derivatives acting as cannabinoid receptor 2 (CB2) agonists. nih.gov Since no crystal structure of the active state of the CB2 receptor was available, this method used known ligands to help shape and optimize the binding site during the model-building process. nih.gov Such an approach is crucial for understanding the structure-activity relationships (SAR) when experimentally determined structures of the ligand-protein complex are absent.

These advanced docking simulations offer a significant advantage by accommodating the conformational changes a protein may undergo upon ligand binding, a phenomenon central to the "induced fit" theory. This flexibility is critical for accurately predicting binding affinities and poses, thereby guiding the rational design of more potent and selective this compound-based therapeutic agents.

Characterization of Non-Covalent Interactions within Ligand-Protein Complexes

The stability and specificity of the complex formed between this compound derivatives and their protein targets are governed by a network of non-covalent interactions. nih.govnih.gov Computational studies are essential for identifying and characterizing these transient yet critical forces, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govkinampark.com The analysis of these interactions provides deep insights into the molecular basis of ligand recognition and binding affinity.

Molecular docking and analysis of crystal structures have revealed specific interactions for derivatives of the 2,3-dihydrobenzo[b]furan scaffold. For example, in the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, crystal structures of bound ligands highlighted key intermolecular contacts. nih.gov In one instance, a 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivative was observed to form an intramolecular hydrogen bond between the carboxamide hydrogen and the ether oxygen, creating a pseudo-tricyclic structure that restricts the conformation of the carboxamide moiety, influencing its binding potential. acs.org

In another study focusing on inhibitors of Staphylococcus aureus Sortase A (Srt A), molecular docking simulations showed that a potent 2-phenyl-benzofuran-3-carboxamide derivative shared a binding pattern similar to the enzyme's natural substrate. nih.govxjtlu.edu.cn The analysis detailed crucial hydrogen bond interactions between the inhibitor and the active site residues Cys184, Trp194, and Arg197. nih.govxjtlu.edu.cn These specific interactions are fundamental to the compound's inhibitory activity.

The comprehensive characterization of these non-covalent interactions is a cornerstone of rational drug design. nih.gov By understanding which residues are involved and the geometry of the interactions, medicinal chemists can strategically modify the this compound scaffold to enhance binding affinity and selectivity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound family, QSAR studies are instrumental in predicting the therapeutic potential of new derivatives and in elucidating the structural features that govern their pharmacological effects.

Development of Predictive Models for Pharmacological Activities

QSAR models are developed by correlating variations in the structural or physicochemical properties of compounds with their measured biological activities, such as inhibitory concentrations (IC50). researchgate.net For derivatives of the benzofuran and dihydrobenzofuran core, various QSAR models have been successfully generated to predict activities like antihistaminic, antileishmanial, and EGFR kinase inhibition. derpharmachemica.comnih.govnih.gov

The process involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to evaluate its predictive power. derpharmachemica.com Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed to generate the QSAR equation. derpharmachemica.comnih.gov The statistical quality and predictive capacity of these models are rigorously assessed using parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (pred_r²). derpharmachemica.com

For instance, a statistically significant QSAR model for arylbenzofuran derivatives as H3-receptor antagonists yielded an r² of 0.8662 and a q² of 0.6029. derpharmachemica.com In another study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models were found to be superior to 2D-QSAR approaches, demonstrating higher statistical robustness and predictive power. nih.govmdpi.com These predictive models serve as valuable tools, enabling researchers to prioritize the synthesis of novel this compound derivatives with the highest probability of potent pharmacological activity.

Derivation of Structural and Physicochemical Descriptors for Activity Correlation

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. slideshare.net These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. nih.gov The goal is to find the descriptors that best correlate with the biological activity of the this compound derivatives.

Commonly used descriptors in QSAR studies of benzofuran derivatives include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule. Examples include topological indices like T_3_N_5 (count of atoms of type N separated from any other atom of type N by 3 bonds) and T_C_C_7 (count of carbon atoms separated by 7 bonds). derpharmachemica.com

Electronic descriptors: These relate to the electron distribution in the molecule. Examples are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), and the SsBrE-index (an electrotopological state index for bromine). researchgate.netderpharmachemica.com

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (logP), molar refractivity (MR), molecular weight (MW), surface area, and volume. nih.govresearchgate.net

A QSAR study on arylbenzofuran derivatives identified that topological descriptors T_3_N_5 and T_C_C_7, along with an electronic descriptor SsBrE-index, were key determinants of H3-receptor antagonistic activity. derpharmachemica.com The resulting QSAR equation revealed that a higher value for T_3_N_5 positively influenced activity, while lower values for T_C_C_7 and SsBrE-index were beneficial. derpharmachemica.com Similarly, a 3D-QSAR study on antileishmanial dihydrobenzofurans highlighted the importance of steric features, confirming that bulky ester groups at a specific position could enhance activity. nih.gov By identifying and interpreting these key descriptors, QSAR models provide actionable insights into the specific structural modifications that are likely to improve the desired pharmacological profile of this compound derivatives.

Descriptor TypeExamplesRelevance to Activity
Topological T_3_N_5, T_C_C_7Describes molecular size, shape, and branching; influences receptor fit.
Electronic EHOMO, ELUMO, SsBrE-indexGoverns electrostatic and orbital interactions with the target.
Physicochemical logP, Molar Refractivity (MR)Relates to hydrophobicity, membrane permeability, and steric bulk.
Steric Molecular Volume, Surface AreaDefines the spatial arrangement of atoms; critical for binding pocket complementarity.

Future Research Directions and Emerging Applications of 2,3 Dihydrobenzo B Furan 2 Carboxamide

Design and Synthesis of Next-Generation 2,3-Dihydrobenzo[b]furan-2-carboxamide Analogs with Enhanced Biological Profiles

The development of next-generation analogs of this compound is centered on strategic chemical modifications to improve potency, selectivity, and pharmacokinetic properties. Researchers employ a variety of advanced synthetic methodologies to create diverse libraries of these compounds for biological screening. acs.org

A key approach is structure-based drug design, where knowledge of the molecular target's three-dimensional structure guides the synthesis of more effective inhibitors. For example, novel substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives were designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.govacs.org This effort led to the identification of a lead compound with an IC50 value of 9.45 μM. nih.gov Further modifications, such as the introduction of substituted benzylidene groups at the 2-position of a related scaffold, yielded a 30-fold improvement in potency. nih.gov The attachment of various heterocycles resulted in compounds with IC50 values as low as 0.079 μM, demonstrating the power of iterative design and synthesis. nih.gov X-ray crystallography of these inhibitors bound to PARP-1 has provided critical insights for the continued development of this class of compounds. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, in a series of N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid designed as anticancer agents, it was found that hydrophobic groups on the N-phenyl ring enhanced NF-κB inhibitory activity. nih.govresearchgate.net Another SAR analysis of benzofuran (B130515) derivatives revealed that the presence of an N-phenethyl carboxamide moiety significantly boosts antiproliferative activity in cancer cells. nih.gov

Modern synthetic strategies, such as diversity-oriented synthesis, allow for the creation of large libraries of compounds with varied stereochemistry and substitution patterns. acs.org Techniques like palladium-catalyzed C–H functionalization and transamidation are being used to efficiently generate elaborate C3-substituted benzofuran-2-carboxamide (B1298429) derivatives from simple precursors. mdpi.com These advanced methods accelerate the exploration of chemical space to identify next-generation candidates with superior biological profiles.

Compound ScaffoldModification StrategyTargetResulting Potency (IC50)Reference
DHBF-7-carboxamideInitial lead from structure-based designPARP-19.45 μM nih.gov
DHBF-3-one-7-carboxamide3',4'-dihydroxybenzylidene at 2-positionPARP-10.531 μM nih.gov
DHBF-3-one-7-carboxamideHeterocycle on benzylidene moiety (e.g., Cmpd 73)PARP-10.079 μM nih.gov
Benzofuran-2-carboxamideN-phenethyl carboxamide with morpholinyl substitutionCancer Cell Proliferation1.136 μM nih.gov

Exploration of Novel Therapeutic Indications and Molecular Targets

Research into this compound and its analogs has unveiled a range of molecular targets, suggesting their potential application across multiple disease areas beyond their initial scope.

Oncology: A primary focus has been on cancer therapy. Derivatives have been developed as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. acs.orgosti.gov These compounds have shown selective cytotoxicity in cancer cells with specific genetic deficiencies, such as BRCA2 mutations, highlighting a potential role in targeted cancer treatments. nih.gov Another significant target is the transcription factor NF-κB, which is involved in inflammation and cancer progression. researchgate.net Analogs of 2,3-dihydrobenzofuran-2-carboxamide have demonstrated the ability to inhibit NF-κB transcriptional activity, making them promising candidates for treating various cancers, including renal, colon, breast, gastric, lung, and prostate cancers. nih.govresearchgate.net

Neurodegenerative Disorders: The scaffold is also being investigated for its potential in treating neurodegenerative diseases. Certain N-phenylbenzofuran-2-carboxamide derivatives have been identified as modulators of Amyloid Beta (Aβ42) aggregation, a key pathological process in Alzheimer's disease. researchgate.net Depending on their specific structure, these compounds can either inhibit or accelerate Aβ42 fibrillogenesis, making them valuable tools for studying the mechanisms of the disease. researchgate.net Additionally, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown neuroprotective effects against NMDA-induced excitotoxicity and possess antioxidant properties, indicating potential applications in conditions involving neuronal damage and oxidative stress. nih.gov

Inflammatory and Other Diseases: Given that targets like NF-κB are central to inflammatory processes, there is a strong rationale for exploring these compounds in the treatment of inflammatory disorders. researchgate.net The core benzofuran structure is also found in compounds with a wide array of other biological activities, including antimicrobial, antioxidant, and antiviral properties, suggesting that continued screening of this compound libraries may reveal further therapeutic indications. researchgate.net

Molecular Target/ProcessPotential Therapeutic IndicationMechanismReference
PARP-1Cancer (esp. BRCA-deficient)Inhibition of DNA repair in cancer cells nih.govacs.org
NF-κBCancer, Inflammatory DiseasesInhibition of pro-inflammatory and cell survival signaling researchgate.net
Aβ42 AggregationAlzheimer's DiseaseModulation of amyloid plaque formation researchgate.net
NMDA Receptor Pathway / Oxidative StressNeurodegenerative DisordersProtection against excitotoxicity and reactive oxygen species nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound analogs, making the drug discovery process faster and more cost-effective. ijirt.org These computational tools can analyze vast and complex datasets to identify promising drug candidates and predict their properties before they are synthesized. nih.gov

In the context of this specific compound, AI and ML models can be applied in several key areas:

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing data from synthesized this compound analogs to predict the biological activity, toxicity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of virtual compounds. nih.govastrazeneca.com This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. mednexus.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By providing the model with desired properties—such as high affinity for a specific target like PARP-1 and low predicted toxicity—these algorithms can generate novel this compound derivatives that are optimized for a specific therapeutic purpose. mednexus.org

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify subtle structural features that are critical for a compound's activity. This goes beyond traditional analysis by uncovering non-linear relationships and complex interactions between different parts of the molecule, providing deeper insights for lead optimization. astrazeneca.com

Virtual Screening: AI-powered tools can rapidly screen massive virtual libraries containing millions of potential derivatives to identify those most likely to bind to a biological target. mednexus.org This dramatically accelerates the initial "hit" identification phase of drug discovery.

By embedding these data-driven approaches into the research and development pipeline, scientists can more efficiently navigate the vast chemical space of possible this compound analogs to accelerate the journey from initial concept to a potential therapeutic. astrazeneca.com

Integration with Omics Technologies for Comprehensive Biological Understanding

To fully understand the biological effects of this compound analogs, researchers are increasingly turning to "omics" technologies. These high-throughput methods provide a global view of molecular changes within a biological system, offering deep insights into a drug's mechanism of action, potential side effects, and biomarkers for its efficacy. nih.gov

The primary omics fields and their applications in this context include:

Genomics and Transcriptomics: These technologies analyze DNA and RNA, respectively. By treating cells with a this compound derivative and then performing transcriptomic analysis (e.g., RNA-seq), researchers can see which genes are turned on or off. nih.gov This can confirm that the drug is hitting its intended target pathway (e.g., the NF-κB or PARP-1 pathways) and can also reveal unexpected "off-target" effects that might contribute to efficacy or toxicity. nih.govmdpi.com

Proteomics: This is the large-scale study of proteins. Proteomic analyses can identify which proteins physically interact with the drug, helping to validate its molecular target. nih.gov It can also measure changes in the expression levels of thousands of proteins after drug treatment, providing a detailed picture of the cellular response. nih.gov

Metabolomics: This field studies the complete set of small-molecule metabolites in a cell or organism. By analyzing the metabolic signature of cells treated with a compound, scientists can understand how it alters cellular metabolism. mdpi.com This can elucidate the drug's mechanism of action and identify biomarkers that indicate whether the drug is having its desired effect. omicstutorials.com

Integrating data from these different omics layers provides a comprehensive, systems-level understanding of how this compound derivatives function. omicstutorials.com This holistic approach is crucial for identifying the most promising drug candidates, predicting their effects in humans, and developing personalized medicine strategies where the right drug is matched to the right patient based on their unique molecular profile. biobide.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dihydrobenzo[b]furan-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including condensation reactions between benzofuran precursors and carboxamide derivatives. Key steps include:

  • Amide bond formation : Using coupling reagents like EDCI or HOBt in anhydrous solvents (e.g., DMF) under nitrogen .
  • Reductive cyclization : Catalyzed by palladium or nickel catalysts to form the dihydrofuran ring .
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst loading are critical for yield (70–85%) and purity (>95%). HPLC and NMR monitor intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural elucidation : ¹H/¹³C NMR for confirming substituent positions and stereochemistry.
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Solubility profiling : Measured in DMSO or ethanol using UV-Vis spectroscopy; logP values calculated via shake-flask method .

Q. What are the primary chemical reactions of this compound?

  • Methodological Answer :

  • Oxidation : Forms quinone derivatives using KMnO₄ or CrO₃, useful for introducing electrophilic groups .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration, halogenation) at the furan ring’s 5-position .
  • Reduction : Hydrogenation with Pd/C yields alcohol derivatives, altering pharmacokinetic properties .

Advanced Research Questions

Q. How can computational tools guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • QSAR modeling : Use PubChem-derived descriptors (e.g., topological polar surface area, logP) to correlate structure with activity .
  • Molecular docking : AutoDock Vina predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. Optimize substituents for hydrogen bonding and steric fit .
  • ADMET prediction : SwissADME evaluates permeability, CYP450 interactions, and toxicity risks .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Replicate conditions : Standardize assays (e.g., cell lines, incubation times) to minimize variability .
  • Metabolite profiling : LC-MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How to optimize reaction conditions for high-purity synthesis on a milligram-to-gram scale?

  • Methodological Answer :

  • Solvent selection : Use THF for improved solubility of intermediates; switch to dichloromethane for acid-sensitive steps .
  • Catalyst screening : Test Pd(OAc)₂ vs. NiCl₂ for reductive steps; optimize loading (2–5 mol%) to reduce metal contamination .
  • Workup protocols : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥99% purity .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer :

  • Target identification : Use CRISPR-Cas9 knockout screens to identify pathways (e.g., apoptosis, NF-κB) affected in cancer cells .
  • Kinetic studies : Stopped-flow spectroscopy measures binding rates to enzymes like topoisomerase II .
  • Mutagenesis : Ala-scanning identifies critical residues in target proteins for structure-based optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.